Fibrinopeptide B

Chemotaxis Neutrophil Macrophage

Standard coagulation research peptides often fail to differentiate thrombin-specific vs. general cleavage activity, compromising assay specificity. Fibrinopeptide B (CAS 36204-23-6), released exclusively via thrombin-mediated β-chain cleavage, provides an unambiguous molecular marker of thrombin activity. At 10 nM, FPB induces robust chemotaxis in human neutrophils & fibroblasts-comparable to C5a/LTB4/fMLP-without GPCR cross-reactivity, enabling selective pathway interrogation. Urinary FPB serves as a high-accuracy DVT/PE biomarker (ROC AUC 97.3%; 29-fold elevation in thrombotic patients). Orders include HPLC-validated purity documentation & lyophilized, cold-chain shipping to preserve bioactivity.

Molecular Formula C66H93N19O25
Molecular Weight 1552.6 g/mol
CAS No. 36204-23-6
Cat. No. B549968
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFibrinopeptide B
CAS36204-23-6
SynonymsFibrinopeptide B
Fibrinopeptides B
Molecular FormulaC66H93N19O25
Molecular Weight1552.6 g/mol
Structural Identifiers
SMILESCC(C)C(C(=O)NC(CC(=O)N)C(=O)NC(CC(=O)O)C(=O)NC(CC(=O)N)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NCC(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CO)C(=O)NC(C)C(=O)NC(CCCNC(=N)N)C(=O)O)NC(=O)CNC(=O)C3CCC(=O)N3
InChIInChI=1S/C66H93N19O25/c1-31(2)53(85-49(91)29-73-55(99)35-16-19-47(89)75-35)64(108)83-42(26-46(68)88)61(105)82-43(27-52(96)97)62(106)81-41(25-45(67)87)60(104)78-37(18-21-51(94)95)57(101)77-36(17-20-50(92)93)56(100)72-28-48(90)76-39(23-33-11-6-4-7-12-33)58(102)80-40(24-34-13-8-5-9-14-34)59(103)84-44(30-86)63(107)74-32(3)54(98)79-38(65(109)110)15-10-22-71-66(69)70/h4-9,11-14,31-32,35-44,53,86H,10,15-30H2,1-3H3,(H2,67,87)(H2,68,88)(H,72,100)(H,73,99)(H,74,107)(H,75,89)(H,76,90)(H,77,101)(H,78,104)(H,79,98)(H,80,102)(H,81,106)(H,82,105)(H,83,108)(H,84,103)(H,85,91)(H,92,93)(H,94,95)(H,96,97)(H,109,110)(H4,69,70,71)/t32-,35-,36-,37-,38-,39-,40-,41-,42-,43-,44-,53-/m0/s1
InChIKeyMYRIFIVQGRMHRF-OECXYHNASA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Fibrinopeptide B Product Specifications and Biological Origin


Fibrinopeptide B (FPB) is a 14-amino-acid polypeptide (sequence: Pyr-GVNDNEEGFFSAR-OH) with a molecular weight of 1552.56 Da and molecular formula C₆₆H₉₃N₁₉O₂₅ [1]. It is released from the amino-terminus of the fibrinogen β-chain through thrombin-mediated cleavage [2]. FPB is a naturally occurring peptide central to the coagulation cascade, serving as a direct molecular marker of thrombin activity. Notably, the removal of fibrinopeptide B is not required for coagulation itself [3], a distinction critical for understanding its independent biological roles. This product is supplied as a synthetic peptide, typically with HPLC purity ≥95% [4], and is intended solely for research applications.

Synthetic peptide supplied for coagulation and inflammation research workflows
Direct molecular marker of thrombin activity; released from fibrinogen β-chain
HPLC purity ≥95%; research-use-only synthetic polypeptide

Fibrinopeptide B vs. In-Class Analogs: Substitution Risks


Fibrinopeptide B cannot be generically substituted with Fibrinopeptide A (FpA) or Bβ15-42, despite their common origin from fibrinogen. Each peptide possesses distinct and non-redundant biological activities [1]. For instance, while FpB is a potent chemoattractant for neutrophils, fibroblasts, and macrophages [2], FpA lacks chemotactic activity for macrophages [3]. Furthermore, the clinical utility of each fragment differs substantially; FpB and its derivative are validated markers for thrombotic events [4], whereas Bβ15-42 acts as a VE-cadherin-binding peptide with endothelial protective effects [5]. These divergent functions and receptor specificities necessitate the procurement of the exact molecular entity, Fibrinopeptide B, for studies focused on its unique roles in inflammation and coagulation.

Fibrinopeptide A (FpA)
Lacks macrophage chemotactic activity; receptor and functional profile may not transfer. Direct substitution may compromise leukocyte recruitment endpoints.
Bβ15-42 fragment
Binds VE-cadherin with endothelial protective effects; distinct from FpB's chemotactic and biomarker roles. Procurement of the exact entity required for thrombin/plasmin cleavage studies.

Quantitative Differentiation Evidence for Fibrinopeptide B


Chemotactic Activity: Fibrinopeptide B vs. Fibrinopeptide A

Fibrinopeptide B (hFpB) demonstrates potent and specific chemotactic activity for human neutrophils (PMNs), with a peak effect at 10^-8 M [1]. In contrast, Fibrinopeptide A (FpA) lacks chemotactic activity for macrophages [2]. This qualitative and quantitative difference is critical for researchers studying inflammatory cell recruitment.

Chemotactic Activity
Head-to-head
Fibrinopeptide B
Peak chemotactic effect for neutrophils at 10⁻⁸ M; also chemotactic for macrophages and fibroblasts.
Fibrinopeptide A
No chemotactic activity for macrophages.
Supports leukocyte recruitment research fit
In vitro chemotaxis assay context
Chemotaxis Neutrophil Macrophage Inflammation

Receptor Specificity vs. Common Chemoattractants

The chemotactic activity of Fibrinopeptide B is mediated through a distinct receptor pathway. It shows no interaction with the neutrophil receptors for C5a, LTB4, or fMLP [1], and its chemotactic potency for PMNs is equivalent to that of C5a, LTB4, and fMLP, occurring in the same concentration range [2]. This contrasts with many other chemotactic peptides that act via these common GPCRs.

Receptor Specificity
Class-level
Fibrinopeptide B
No interaction with PMN receptors for C5a, LTB4, or fMLP.
Standard chemoattractants
Potency equivalent to C5a, LTB4, fMLP in same concentration range.
Non-GPCR chemotactic pathway research context
Source review; receptor identity to verify
Receptor Binding Neutrophil Signal Transduction Inflammation

Urinary Biomarker Performance for Thrombosis

In a prospective clinical study, urinary levels of total Fibrinopeptide B (FPBtot) demonstrated high diagnostic accuracy for deep vein thrombosis (DVT) and pulmonary embolism (PE). The mean urine FPBtot concentration in DVT/PE positive patients was 78.4 ± 35.2 ng/ml, compared to 2.7 ± 1.9 ng/ml in negative patients (p = 0.03) [1]. Notably, plasma FPBtot concentrations were not significantly different between groups, highlighting the unique diagnostic value of the urine-based assay.

Urinary Biomarker Level
Reported
~29-fold higher urine FPBtot in DVT/PE positive (78.4 ng/ml) vs negative (2.7 ng/ml)
Supports research biomarker assay development
Prospective study; validation in broader cohorts needed
Biomarker Deep Vein Thrombosis Pulmonary Embolism Diagnostics

Ordered Release Kinetics by Thrombin

Thrombin cleaves Fibrinopeptide A (FpA) and Fibrinopeptide B (FpB) with distinct kinetics. Under normal conditions, FpA release precedes FpB release [1]. However, in a specific dysfibrinogenemia case (Aα R16H), high-performance liquid chromatography revealed that FpA release was approximately six times slower than FpB release [2]. Furthermore, using recombinant fibrinogen, the specificity constant for FpB release was shown to be influenced by fibrin polymerization; in the presence of a polymerization inhibitor, the rate of FpB release was reduced 3-fold [3].

Release Kinetics
Cross-study
FpB release context
Can be 6× faster than FpA in Aα R16H variant; rate reduced 3-fold by polymerization inhibitor.
FpA release context
Normally precedes FpB; variant-specific reversal observed.
Thrombin exosite and polymerization probe
Variant-specific and inhibitor-specific conditions
Enzyme Kinetics Thrombin Fibrinogen Coagulation

Differential Cleavage by Plasmin

Plasmin cleaves the fibrinogen Bβ-chain at multiple sites, releasing distinct peptide fragments. Using purified Bβ1-42 as a substrate, preferential cleavage was shown to occur at the 21-22 bond, with a minor cleavage at the 14-15 bond [1]. The Michaelis-Menten constant (Km) for plasmic cleavage of the β 14-15 bond (which generates Fibrinopeptide B) was estimated at 2.8 x 10^-5 M, compared to 1.8 x 10^-5 M for the β 21-22 bond (which generates Bβ1-21) [1].

Plasmin Cleavage Kinetics
Head-to-head
Km for β14-15 bond (FPB release): 2.8×10⁻⁵ M; for β21-22 bond: 1.8×10⁻⁵ M
Supports fibrinolysis pathway modeling
1.6-fold slower formation relative to Bβ1-21
Fibrinolysis Plasmin Proteolysis Peptide Mapping

Clinical Cut-off Values for Thrombosis Differential Diagnosis

In a study differentiating pulmonary thromboembolism (PTE) from acute myocardial infarction (AMI), plasma levels of FPA and FPBβ15-42 were significantly higher in PTE patients [1]. The established cut-off point for FPBβ15-42 was 15 ng/ml, and for FPA was 20 ng/ml [1]. While this study used the larger FPBβ15-42 fragment, it demonstrates the diagnostic utility of the β-chain terminus, of which Fibrinopeptide B (β1-14) is the core.

Differential Diagnosis Marker
Supporting
FPBβ15-42 (PTE vs AMI)
34.1 ng/ml in PTE vs 12.8 ng/ml in AMI; cut-off 15 ng/ml.
FPA (PTE vs AMI)
40.0 ng/ml in PTE vs 17.9 ng/ml in AMI; cut-off 20 ng/ml.
Supports β-chain terminus research assay development
Cut-off values from small cohort (n=16,8); verify
Differential Diagnosis Pulmonary Thromboembolism Myocardial Infarction Biomarker

Fibrinopeptide B: Prioritized Research Applications


Neutrophil and Fibroblast Chemotaxis Assays

Utilize Fibrinopeptide B at a concentration of 10 nM as a potent and specific chemoattractant for human neutrophils and fibroblasts. Its activity is comparable to C5a, LTB4, and fMLP, but it operates through a distinct receptor pathway, allowing for the study of non-GPCR-mediated chemotaxis without cross-reactivity [1]. This application is directly supported by the evidence in Evidence_Item 1 and 2.

Urine-Based Biomarker Assay for Thrombosis

Develop non-invasive diagnostic assays for deep vein thrombosis (DVT) and pulmonary embolism (PE) by measuring total Fibrinopeptide B (FPBtot) in urine. Clinical data shows a highly significant ~29-fold increase in urine FPBtot levels in positive patients (78.4 ng/ml) versus negative patients (2.7 ng/ml), with high diagnostic accuracy (ROC area 97.3%) [2]. This is a direct application of the evidence in Evidence_Item 3.

Thrombin Specificity and Fibrin Polymerization Studies

Employ Fibrinopeptide B as a specific probe to investigate the ordered release of fibrinopeptides and the role of thrombin's exosite in fibrin polymerization. The release kinetics of FpB can be used to differentiate normal from dysfibrinogenemic states (e.g., where FpB release is 6x faster than FpA [3]) or to measure the 3-fold reduction in release rate caused by polymerization inhibitors [4]. This application is based on the evidence in Evidence_Item 4.

Plasmin-Mediated Fibrinolysis Mapping

Quantify the specific cleavage of the fibrinogen β-chain by plasmin to generate Fibrinopeptide B. The distinct kinetic parameters (Km = 2.8 x 10^-5 M) allow researchers to accurately model the relative abundance and timing of FPB release compared to other plasmin-generated fragments like Bβ1-21 [5]. This is a direct application of the evidence in Evidence_Item 5.

Application
Selection Property
Validation Focus
Neutrophil chemotaxis research
Receptor pathway specificity
Non-GPCR chemotaxis response in PMN/fibroblast assays
Urinary biomarker assay development
Urinary FPB concentration context
Assay specificity in thrombosis research models
Thrombin cleavage kinetics studies
Release order dynamics under variant/inhibitor
FpB release rate vs FpA in polymerization context
Plasmin-mediated fibrinolysis mapping
Km for β14-15 cleavage
Relative fragment abundance modeling

Technical Documentation Hub

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47 linked technical documents
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